2-(Naphthalen-1-YL)pyrene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
23801-24-3 |
|---|---|
Molecular Formula |
C26H16 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-naphthalen-1-ylpyrene |
InChI |
InChI=1S/C26H16/c1-2-9-23-17(5-1)6-4-10-24(23)22-15-20-13-11-18-7-3-8-19-12-14-21(16-22)26(20)25(18)19/h1-16H |
InChI Key |
PXOKSJGQCWLUDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC4=C5C(=C3)C=CC6=C5C(=CC=C6)C=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches for the Synthesis of Aryl-Substituted Pyrenes
The synthesis of aryl-substituted pyrenes can be broadly categorized into two main strategies: functionalizing the pre-existing pyrene (B120774) core directly or building the substituted pyrene molecule through indirect, multi-step sequences.
Direct functionalization involves the modification of the pyrene molecule itself. The pyrene core has distinct regions of reactivity. Electrophilic aromatic substitution, a fundamental reaction class, preferentially occurs at the C1, C3, C6, and C8 positions, which are the most electron-rich. mdpi.com The C2 and C7 positions are less reactive towards electrophiles, and functionalization at these sites is more challenging. mdpi.com
However, selective functionalization at the 2- and 7-positions can be achieved. One of the most powerful modern techniques is the iridium-catalyzed C-H borylation. This method allows for the direct, regioselective installation of a boronate ester group (like Bpin) onto the C2 and C7 positions of pyrene. rsc.org This transformation is pivotal as the resulting pyrene-2-boronic esters are versatile intermediates for subsequent cross-coupling reactions, enabling the introduction of a wide array of substituents, including aryl groups. mdpi.com
Other direct functionalization methods include:
Halogenation: While direct halogenation can be complex, specific conditions can yield halo-pyrenes, which are precursors for cross-coupling.
Friedel-Crafts Acylation: This reaction typically occurs at the K-region (C4, C5, C9, C10) but can be directed under certain catalytic conditions.
C-H Activation/Arylation: Modern transition-metal catalysis allows for the direct coupling of pyrene's C-H bonds with aryl partners, although regioselectivity can be a challenge. mdpi.com
To access less common substitution patterns, particularly at the 2- and 7-positions, indirect methods are often employed. rsc.org These strategies modify the pyrene core's reactivity by temporarily reducing its aromaticity.
A prominent example is the tetrahydropyrene (THPy) method . This approach involves the following steps:
Reduction: Pyrene is hydrogenated to form 4,5,9,10-tetrahydropyrene (B1329359) (THPy).
Functionalization: In the THPy intermediate, the electronic landscape is altered, making the 2- and 7-positions susceptible to electrophilic aromatic substitution.
Re-aromatization: The substituted THPy is then dehydrogenated, typically using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), to restore the fully aromatic pyrene system, now bearing the desired substituent at the 2-position. rsc.org
Another strategy is the hexahydropyrene (HHPy) method , which utilizes 1,2,3,6,7,8-hexahydropyrene (B104253) to prepare derivatives substituted in the K-region. rsc.org More complex indirect routes involve the cyclization of custom-synthesized biphenyl (B1667301) intermediates to construct the pyrene ring system with the substituent already in place.
Targeted Synthesis of 2-(Naphthalen-1-YL)pyrene and its Structural Analogues
The direct coupling of a naphthalene (B1677914) moiety to the 2-position of pyrene is a prime example of advanced synthetic design, heavily relying on transition-metal catalysis.
Palladium-catalyzed cross-coupling reactions are the cornerstone for forming C-C bonds between aromatic systems. The Suzuki-Miyaura coupling is arguably the most common method for synthesizing biaryls like this compound. mdpi.com A typical route would involve the reaction between 2-pyrenylboronic acid (or its pinacol (B44631) ester) and a 1-halonaphthalene (e.g., 1-bromonaphthalene (B1665260) or 1-iodonaphthalene). researchgate.net The key pyrene precursor, 2-pyrenylboronic acid pinacol ester, is accessible via the direct Ir-catalyzed borylation of pyrene.
The general scheme for Suzuki-Miyaura coupling is as follows:
Reactants: An organoboron compound (e.g., pyrene-2-boronic acid) and an organohalide (e.g., 1-bromonaphthalene).
Catalyst: A palladium(0) complex, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) source like Pd(OAc)₂ with phosphine (B1218219) ligands. mdpi.com
Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is essential for the catalytic cycle. acs.org
The Sonogashira coupling is used to link a terminal alkyne with an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.org While not directly forming the aryl-aryl bond, it can be used to synthesize precursors. For instance, 2-ethynylpyrene could be coupled with 1-halonaphthalene under Sonogashira conditions (Pd/Cu catalysis) to create a 1-(naphthalen-1-yl)-2-(pyren-2-yl)acetylene, which could then be transformed further. nih.gov
The Heck reaction couples an aryl halide with an alkene. organic-chemistry.orgwikipedia.orgfrontiersin.org One could envision a pathway where 2-bromopyrene (B1587533) is coupled with 1-vinylnaphthalene (B14741) under Heck conditions to form 1-(naphthalen-1-yl)-2-(pyren-2-yl)ethene, which could subsequently be hydrogenated to achieve the target linkage.
Cutting-edge synthetic strategies bypass the need to pre-functionalize one of the coupling partners (as a halide or boronic acid) by directly activating a C-H bond. mdpi.com Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for this purpose.
A notable example is the synthesis of axially-chiral naphthyl-pyrene derivatives through an annulative π-extension (APEX) reaction. researchgate.net In this approach, a ketone on the pyrene core acts as a directing group, guiding the rhodium catalyst to activate a C-H bond at the adjacent position. This activated intermediate then reacts with a naphthyl-substituted alkyne in a [4+2] annulation cascade to build the final product. While this specific example builds a more complex fused system, the underlying principle of C-H activation is directly applicable to simpler biaryl couplings.
A plausible direct C-H arylation for this compound would involve the coupling of pyrene with a 1-halonaphthalene, where a palladium catalyst activates a pyrene C-H bond directly. However, controlling the regioselectivity to favor the 2-position over the more reactive 1-position remains a significant synthetic challenge that often requires specialized directing groups or catalytic systems.
| Entry | Pyrene Substrate | Alkyne Partner | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1-(Pyren-1-yl)ethan-1-one | 1-Ethynyl-2-methylnaphthalene | [CpRhCl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O | DCE | 81 |
| 2 | 1-(Pyren-1-yl)ethan-1-one | 1-Ethynyl-4-methoxynaphthalene | [CpRhCl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O | DCE | 78 |
| 3 | 1-(Pyren-1-yl)ethan-1-one | 1-(Phenylethynyl)naphthalene | [Cp*RhCl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O | DCE | 72 |
Multi-component reactions (MCRs) offer high efficiency by combining three or more reactants in a single step to form a complex product. mdpi.com For synthesizing pyrene-naphthalene conjugates, an MCR could be designed where pyrene- and naphthalene-containing starting materials are incorporated into a larger molecular scaffold. For example, a Biginelli reaction using pyrene-1-carboxaldehyde, a naphthalene-substituted β-ketoester, and urea (B33335) could yield a complex dihydropyrimidine (B8664642) linking the two motifs. rsc.org
Wittig Reaction and Intramolecular Photocyclization Methods
The Wittig reaction provides a powerful and versatile method for alkene synthesis from aldehydes or ketones. udel.eduwikipedia.org In a potential synthesis of this compound, this reaction would be employed to form the vinyl linkage between the pyrene and naphthalene rings, which can then be followed by a cyclization step. The general process involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound. masterorganicchemistry.comlibretexts.org
A plausible synthetic route starts with the preparation of a phosphonium (B103445) ylide from 1-(chloromethyl)naphthalene (B51744) and triphenylphosphine. This is achieved through a nucleophilic substitution (SN2) reaction to form the phosphonium salt, followed by deprotonation with a strong base like n-butyllithium to generate the ylide. masterorganicchemistry.comlibretexts.org This naphthalene-derived Wittig reagent can then be reacted with pyrene-2-carbaldehyde. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane, which rapidly decomposes to yield the desired alkene—(E/Z)-1-(2-(naphthalen-1-yl)vinyl)pyrene—and a stable phosphine oxide, which drives the reaction forward. masterorganicchemistry.comorganic-chemistry.org
Following the Wittig reaction, an intramolecular photocyclization, specifically a Mallory-type reaction, can be utilized. Irradiation of the stilbene-like precursor, 1-(2-(naphthalen-1-yl)vinyl)pyrene, in the presence of an oxidizing agent, induces a cyclization between the pyrene and naphthalene rings to form the final, fully aromatic product. researchgate.net This photochemical method is a key step in creating complex polycyclic aromatic hydrocarbons by forming new carbon-carbon bonds through excited-state reactivity. researchgate.net
| Synthetic Step | Description | Key Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| Wittig Reaction | Forms a carbon-carbon double bond linking the pyrene and naphthalene precursors. organic-chemistry.org | Pyrene-2-carbaldehyde, 1-Naphthylmethyltriphenylphosphonium ylide, Strong base (e.g., n-BuLi) | (E/Z)-1-(2-(naphthalen-1-yl)vinyl)pyrene |
| Intramolecular Photocyclization | Creates the final fused aromatic system via a light-induced cyclization followed by oxidation. researchgate.net | UV irradiation, Oxidizing agent (e.g., Iodine, Oxygen) | This compound |
Regioselectivity and Positional Isomerism in Pyrene Functionalization
The functionalization of pyrene is a delicate process governed by the molecule's electronic structure and the steric properties of the reagents. Achieving substitution at a specific position, such as the 2-position required for the target compound, necessitates a deep understanding of these controlling factors.
Influence of Steric Hindrance on Substitution Patterns at the 2-Position of Pyrene
Direct electrophilic substitution on an unsubstituted pyrene core is electronically directed to the 1, 3, 6, and 8 positions, which are the most nucleophilic. nsf.gov The 2 and 7-positions are significantly less reactive towards typical electrophiles. However, this inherent regioselectivity can be overcome through steric control.
The use of large, bulky electrophilic reagents can effectively block reaction at the more accessible 1 and 3-positions, thereby forcing substitution to occur at the sterically less encumbered 2 and 7-positions. nsf.govrsc.org This principle is a cornerstone of synthetic strategies aimed at producing 2-substituted or 2,7-disubstituted pyrenes. For instance, the introduction of a bulky group like a tert-butyl group can direct subsequent functionalization to other rings on the pyrene system. nsf.gov The steric bulk of a substituent at the 2-position, such as a benzyl (B1604629) group, has also been shown to inhibit intermolecular π-π stacking interactions, which can be a desirable feature in the design of luminescent materials. nih.gov
Recent synthetic advances have also provided methods for obtaining 2- or 2,7-functionalized pyrenes through the migration of substituent groups from the 1-position under specific reaction conditions, highlighting the challenges and non-intuitive pathways sometimes required to access these less-reactive sites. nih.govacs.org
| Reagent Type | Favored Position(s) | Rationale | Reference |
|---|---|---|---|
| Small/Non-bulky Electrophiles | 1, 3, 6, 8 | Reaction is governed by electronics; these are the most nucleophilic positions. | nsf.gov |
| Large/Bulky Electrophiles | 2, 7 | Steric hindrance prevents attack at the electronically favored but more crowded 1, 3, 6, and 8 positions. | nsf.govrsc.org |
Electronic Effects Governing Reactivity at the K-Region and Periphery of Pyrene
The regioselectivity of pyrene functionalization is fundamentally dictated by its electronic structure. Pyrene is an aromatic hydrocarbon with 16 π-electrons, but its aromaticity is primarily explained by a 14 π-electron perimeter, according to Platt's model. rsc.org This distribution of electrons creates distinct zones of reactivity within the molecule.
The periphery of the pyrene molecule, specifically positions 1, 3, 6, and 8, are the most electron-rich and thus most susceptible to electrophilic aromatic substitution. nsf.govrsc.org In contrast, the 4, 5, 9, and 10 positions are known as the "K-region." These positions exhibit more alkene-like or double-bond character and are less reactive towards electrophiles but can participate in reactions typical of alkenes, such as cycloadditions. nsf.govresearchgate.net
This dichotomy in reactivity allows for selective functionalization. Reactions targeting the periphery, such as the introduction of a directing group at the 2-position, must contend with the higher intrinsic reactivity of the 1, 3, 6, and 8 positions. Conversely, functionalization of the K-region is a distinct synthetic challenge that provides access to a different class of pyrene derivatives with unique electronic properties. researchgate.netrsc.orgnih.gov The spin density distribution can also explain the regioselectivity, with carbon-carbon bond formation being favored at sites with higher positive spin density. chinesechemsoc.orgchemrxiv.org Understanding these electronic effects is paramount for designing logical synthetic routes to specifically substituted pyrenes.
| Region | Positions | Electronic Character | Typical Reactivity | Reference |
|---|---|---|---|---|
| Periphery | 1, 3, 6, 8, 2, 7 | Aromatic, electron-rich (especially 1,3,6,8) | Electrophilic Aromatic Substitution | nsf.govrsc.org |
| K-Region | 4, 5, 9, 10 | Alkene-like (double-bond character) | Cycloadditions, Oxidations | nsf.govresearchgate.net |
Photophysical Properties and Spectroscopic Characterization
Electronic Absorption Spectroscopy of 2-(Naphthalen-1-YL)pyrene
The absorption of ultraviolet-visible (UV-Vis) light by this compound is the initial step in its photophysical journey. The absorption spectrum is characterized by distinct bands that correspond to the promotion of electrons from the ground state to various excited states.
The UV-Vis absorption spectrum of pyrene (B120774) derivatives is typically characterized by π-π* electronic transitions. researchgate.net For pyrene itself, these transitions give rise to distinct absorption bands. rsc.org The absorption spectrum of pyrene in toluene (B28343) solution, for instance, shows characteristic peaks in the 340-400 nm range. researchgate.net The presence of the naphthalene (B1677914) substituent at the 2-position of the pyrene core in this compound influences these transitions. acs.org
Derivatives of pyrene substituted at the 2- and 2,7-positions show little effect on the S₂ ← S₀ excitation, which remains "pyrene-like," but a significant influence on the S₁ ← S₀ excitation, described as "substituent-influenced". acs.org This is attributed to the presence of a nodal plane passing through the 2- and 7-positions in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of pyrene. acs.org Theoretical calculations on pyrene have been used to simulate its absorption spectrum and assign the vibrational bands. rsc.orgrsc.org
A related compound, naphtho[1,2-a]pyrene, synthesized through a two-fold alkyne benzannulation reaction, also exhibits interesting photophysical properties that have been studied using theoretical calculations. chemrxiv.org
Table 1: Calculated Vertical Excitation Energies (in eV) and Oscillator Strengths for Pyrene (Data adapted from theoretical calculations)
| State | Excitation Energy (eV) | Oscillator Strength |
| B₃ᵤ | 3.96 | 2.47 x 10⁻⁴ |
| B₂ᵤ | Not specified | 0.056 |
Note: This table presents theoretical data for the parent pyrene molecule and serves as a reference for understanding the electronic transitions in its derivatives. The specific values for this compound may differ due to the substituent effect. rsc.org
Solvatochromism refers to the change in the position of a compound's absorption or emission spectra with a change in the polarity of the solvent. This phenomenon provides insights into the electronic charge distribution in the ground and excited states of a molecule. For many organic fluorophores, including those with naphthalene and pyrene cores, positive solvatochromism is observed, where the emission maximum shifts to a longer wavelength (red-shift) as the solvent polarity increases. researchgate.netrsc.org This red shift is often indicative of an increase in the dipole moment of the molecule upon excitation. mdpi.com
The study of solvatochromic effects in various pyrene and naphthalene derivatives has been a subject of interest. For instance, dansyl derivatives, which contain a naphthalene core, show significant Stokes shifts with increasing solvent polarity. nih.gov Similarly, the emission properties of some naphthalene-1,8-dicarboxylic acid derivatives exhibit positive solvatochromism. researchgate.net The environmental sensitivity of fluorophores like this compound makes them potentially useful as fluorescent probes. cam.ac.uk
Fluorescence and Emission Spectroscopy
Following excitation, this compound can relax to the ground state through the emission of light, a process known as fluorescence. The characteristics of this emission provide a wealth of information about the molecule's excited-state dynamics.
In dilute solutions, where molecules are isolated, pyrene and its derivatives typically exhibit a characteristic "monomer" emission spectrum. This emission is characterized by a series of well-defined vibronic bands, typically observed in the 370 to 400 nm wavelength range. researchgate.netnih.gov The fluorescence emission spectrum of pyrene monomer features distinct peaks, with the peak around 375 nm corresponding to the 0-0 transition. nih.gov
The fluorescence lifetimes of pyrene derivatives can be quite long. For instance, 2- and 2,7-substituted pyrenes have been reported to have fluorescence lifetimes exceeding 16 ns, with many falling in the range of 50–80 ns. acs.org A particularly long fluorescence lifetime of 622 ns was observed for 4-(pyren-2-yl)butyric acid. acs.org The excited-state dynamics of pyrene-containing systems can be complex, sometimes involving intramolecular charge transfer, as seen in pyrene-(2,2'-bipyridine) dyads. rsc.org
At higher concentrations or in environments that promote molecular aggregation, pyrene and its derivatives can form "excimers," which are excited-state dimers. researchgate.net An excimer is formed when an excited molecule interacts with a ground-state molecule of the same species. nih.gov This process is diffusion-controlled and requires the two molecules to be in close proximity, typically less than 5 Å apart. researchgate.netroyalsocietypublishing.org
The formation of a pyrene excimer results in a new, broad, and structureless emission band at a longer wavelength, typically around 480 to 500 nm, which is significantly red-shifted from the monomer emission. researchgate.netnih.gov The mechanism of excimer formation in the pyrene dimer has been studied both experimentally and theoretically, revealing distinct pathways involving local excited-state relaxation and large-amplitude oscillations. rsc.org The binding energy of the pyrene excimer has been determined to be 0.34 eV. royalsocietypublishing.org The degree of π-π overlap between the pyrene units is a crucial factor for effective excimer formation in the solid state. rsc.org
Pyrene is a classic example of a chromophore that exhibits aggregation-caused quenching (ACQ). rsc.orgacs.org In concentrated solutions or in the solid state, the fluorescence of many traditional chromophores, including pyrene, is weakened or quenched due to the formation of non-emissive or weakly emissive aggregates. acs.orgrsc.org
In contrast, the phenomenon of aggregation-induced emission (AIE) describes the observation where certain molecules are non-emissive or weakly fluorescent in dilute solutions but become highly luminescent upon aggregation. rsc.org While pyrene itself is prone to ACQ, chemical modifications can transform pyrene-based molecules into AIE luminogens (AIEgens). rsc.orgrsc.org For example, introducing bulky substituents can suppress the fluorescence quenching in the solid state, leading to aggregation-induced enhanced emission. epa.gov The restriction of intramolecular motion in the aggregated state is a key mechanism for AIE. rsc.org
A study on a pyrene derivative with a naphthyl group synthesized from 4-(naphthalen-1-yl) thiosemicarbazide (B42300) and pyrene-1-carboxaldehyde showed significant AIE properties in a water-ethanol mixture, exhibiting yellowish-green fluorescence in the aggregated state. nih.gov However, this fluorescence was quenched upon the addition of Pd²⁺ ions, demonstrating a "turn-off" sensing mechanism. nih.gov The interplay between monomer emission, excimer formation, and the potential for either ACQ or AIE makes the photophysics of this compound a subject of significant interest.
Quantitative Determination of Fluorescence Quantum Yields and Lifetimes
The fluorescence quantum yield (Φf) and lifetime (τf) are critical parameters that quantify the efficiency and temporal behavior of a fluorophore's emission. For pyrene derivatives substituted at the 2- and 2,7-positions, fluorescence quantum yields can range from modest to high values, and their lifetimes are often substantial acs.org.
Research on a series of 2- and 2,7-functionalized pyrene derivatives has shown that these molecules can exhibit high fluorescence quantum yields, with values reported between 0.19 and 0.93. Their fluorescence lifetimes are also notably long, typically exceeding 16 nanoseconds and, in many cases, falling within the 50 to 80 nanosecond range acs.org. A particularly striking example is 4-(pyren-2-yl)butyric acid, which displays an exceptionally long fluorescence lifetime of 622 nanoseconds, significantly longer than its 1-substituted counterpart acs.org. While specific quantitative data for this compound is not detailed in the surveyed literature, the general photophysical behavior of 2-substituted pyrenes provides a strong basis for understanding its likely characteristics.
| Compound Family | Fluorescence Quantum Yield (Φf) Range | Typical Fluorescence Lifetime (τf) Range (ns) |
| 2- and 2,7-substituted Pyrenes acs.org | 0.19 - 0.93 | 16 - 80 |
| 4-(pyren-2-yl)butyric acid acs.org | Not specified | 622 |
| 1-pyrene butyric acid nih.gov | Not specified | 185 (in deaerated cells) |
This table presents data for related pyrene compounds to illustrate the typical photophysical properties of this class of molecules.
Inter- and Intramolecular Charge Transfer (CT) Processes
The arrangement of electron-donating and electron-accepting moieties within or between molecules dictates the nature and efficiency of charge transfer processes, which are fundamental to the functionality of many advanced materials.
Analysis of Intramolecular Charge Transfer (ICT) in Donor-Acceptor Architectures
In molecules featuring both an electron donor (D) and an electron acceptor (A) unit, photoexcitation can lead to the formation of an intramolecular charge transfer (ICT) state. The naphthalene and pyrene moieties are frequently employed in such D-A architectures.
Studies on naphthanilides, where the naphthalene core can function as either the donor or acceptor, demonstrate that the substitution position (1- or 2-) is crucial in defining the charge transfer pathway and the extent of charge separation in the CT state xmu.edu.cn. Similarly, in N-benzoylaminonaphthalenes, 1-aminonaphthalene was found to enhance charge transfer more effectively than 2-aminonaphthalene, which was attributed to the proximity of its ¹Lₐ and ¹Lₑ excited states nih.gov. In systems where pyrene is the donor and an azaBODIPY core is the acceptor, photoexcitation leads to the formation of a charge-separated state rsc.org. These findings underscore how the specific linkage and electronic nature of the constituent parts in D-A systems govern the ICT process xmu.edu.cnnih.govrsc.org. Newly synthesized naphthalene-based twisted intramolecular charge transfer (TICT) molecules have shown significant increases in fluorescence intensity upon binding with protein aggregates nih.gov.
Investigation of Intermolecular Charge Transfer in Supramolecular Assemblies
Intermolecular charge transfer occurs between separate donor and acceptor molecules that are brought into close proximity, often through self-assembly into supramolecular structures. These non-covalent interactions are critical for creating functional materials with tunable properties rsc.org.
The co-assembly of pyrene-based donor molecules and naphthalenediimide (NDI)-based acceptor molecules can form hydrogels driven by strong CT interactions rsc.org. In these systems, the formation of a CT complex is indicated by changes in UV-Vis absorption spectra and results in nanofibrous morphologies rsc.org. Furthermore, the charge transfer dynamics within donor-acceptor cocrystals, such as those formed between pyrene and a chiral tris(naphthalenediimide) acceptor, can be controlled by manipulating the crystallization conditions to produce different packing motifs nih.gov. These studies highlight how intermolecular CT in supramolecular assemblies can be engineered to create materials with specific electronic and photophysical properties nih.govresearchgate.net.
Fluorescence Modulation Mechanisms: Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET)
Fluorescence can be modulated through two primary non-radiative decay pathways: photoinduced electron transfer (PET) and Förster resonance energy transfer (FRET).
Photoinduced Electron Transfer (PET) is a process where an excited electron is transferred from a donor to an acceptor, resulting in charge separation and quenching of the donor's fluorescence wikipedia.org. This process is highly efficient in many pyrene-containing systems. For instance, in a dyad consisting of a pyrene-o-carborane donor and a selenoviologen acceptor, an efficient PET process was observed with an electron transfer rate (kₑₜ) of 1.2 x 10¹⁰ s⁻¹ nih.gov. This rapid electron transfer leads to significant fluorescence quenching nih.gov.
Förster Resonance Energy Transfer (FRET) involves the non-radiative transfer of energy from an excited donor chromophore to a suitable acceptor chromophore through dipole-dipole coupling wikipedia.org. The efficiency of FRET is acutely sensitive to the distance between the donor and acceptor (inversely proportional to the sixth power of the distance) and the spectral overlap between the donor's emission and the acceptor's absorption wikipedia.orgyoutube.com. In systems containing both pyrene and naphthalene moieties, FRET can occur where the excited naphthalene acts as the energy donor and azaBODIPY serves as the acceptor rsc.org. The dynamics of energy transfer are dependent on the linker between the donor and acceptor units, with flexible linkers often facilitating more efficient intramolecular FRET nih.gov.
| Transfer Mechanism | Description | Key Dependencies |
| PET | Transfer of an electron from an excited donor to an acceptor, forming a charge-separated state. wikipedia.org | Redox potentials of donor and acceptor; electronic coupling. |
| FRET | Non-radiative transfer of excitation energy from a donor to an acceptor. wikipedia.org | Donor-acceptor distance (1/R⁶); spectral overlap; relative orientation of transition dipoles. |
Advanced Spectroscopic Techniques for Excited State Elucidation
To fully understand the complex processes that occur following photoexcitation, advanced spectroscopic techniques with high temporal resolution are essential.
Time-Resolved Absorption and Emission Spectroscopy for Ultrafast Dynamics
Time-resolved spectroscopy allows for the direct observation of transient species and the measurement of the rates of photophysical and photochemical processes that occur on timescales from femtoseconds to milliseconds wikipedia.org.
Time-Resolved Absorption Spectroscopy (or Transient Absorption Spectroscopy) is a pump-probe technique used to study the kinetics of excited states. By monitoring changes in absorption following an initial excitation pulse, the formation and decay of transient species like excited singlet states, triplet states, and charge-transfer states can be tracked wikipedia.org. For example, femtosecond and nanosecond transient absorption spectroscopy have been employed to investigate the lifetimes of charge-transfer states in cocrystals of pyrene and naphthalenediimide derivatives nih.gov.
Time-Resolved Emission Spectroscopy measures the decay of fluorescence over time, providing information about the lifetime of the excited state and the rates of competing de-excitation processes. Time-resolved fluorescence studies on donor-acceptor systems containing pyrene and naphthalene have revealed that photoinduced energy and electron transfer processes can occur on the order of 10⁹ to 10¹⁰ s⁻¹ rsc.org. These techniques are invaluable for building a complete picture of the excited-state dynamics in complex molecular and supramolecular systems acs.orgwikipedia.org.
Information regarding this compound and its spectroscopic properties is currently unavailable in the public domain.
Extensive research has yielded no specific data or scholarly articles pertaining to the chemical compound this compound. Consequently, information regarding its photophysical properties and spectroscopic characterization, including Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy at the Carbon K-edge, remains unelucidated.
While general information exists for related compounds such as pyrene derivatives and naphthalene-containing polymers, these findings are not directly applicable to the specific molecular structure and electronic properties of this compound. The unique linkage of the naphthalene and pyrene moieties in this particular configuration would result in distinct spectroscopic signatures that cannot be extrapolated from data on other molecules.
Therefore, a detailed analysis of its electronic structure changes, as would be revealed by C K-edge NEXAFS spectroscopy, cannot be provided at this time. Further experimental investigation and publication in peer-reviewed literature are required to characterize the photophysical and electronic properties of this compound.
Computational and Theoretical Chemistry
Electronic Structure Calculations for Ground State Properties
The ground-state properties of 2-(Naphthalen-1-YL)pyrene are fundamental to understanding its chemical reactivity and stability. Computational methods, particularly Density Functional Theory (DFT), have been pivotal in elucidating these characteristics.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a powerful computational tool used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For pyrene (B120774) and its derivatives, DFT calculations, often employing hybrid functionals like B3LYP, are used to predict bond lengths and angles with high accuracy. researchgate.net The process of geometry optimization involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable structure of the molecule. nih.gov For instance, studies on related pyrene derivatives have successfully used DFT to obtain optimized structures and explore their energy landscapes. rsc.orgacs.org This information is critical as the geometry of the molecule significantly influences its electronic and photophysical properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Spatial Distribution)
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic transitions and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic absorption and emission properties. researchgate.netrsc.org
For pyrene derivatives, the substitution pattern significantly affects the HOMO and LUMO energy levels. In 2-substituted pyrenes, a nodal plane passing through the 2- and 7-positions in the HOMO and LUMO of the parent pyrene molecule leads to distinct electronic behavior compared to 1-substituted derivatives. acs.org This results in a strong influence on the S1 ← S0 (HOMO to LUMO) transition. acs.org DFT calculations are commonly employed to compute the HOMO and LUMO energies and visualize their spatial distribution, providing insights into the regions of the molecule involved in electron donation and acceptance. researchgate.netresearchgate.net
Table 1: Frontier Molecular Orbital Data for Related Pyrene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |
| Pyrene | -5.67 | -1.83 | 3.84 | B3LYP/6-311G researchgate.net |
| 1-chloropyrene | -5.71 | -1.96 | 3.75 | B3LYP/6-311G researchgate.net |
| 2-chloropyrene | -5.82 | -2.01 | 3.81 | B3LYP/6-311G researchgate.net |
| 4-chloropyrene | -5.77 | -1.99 | 3.78 | B3LYP/6-311G researchgate.net |
Excited State Computational Methodologies
To understand the photophysical behavior of this compound, such as its absorption and fluorescence properties, it is essential to study its excited states. Various computational methodologies are employed for this purpose, ranging from widely used to more advanced techniques.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a workhorse method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the energies and intensities of absorption bands in their UV-Vis spectra. nih.govnih.gov For pyrene and its derivatives, TD-DFT has been used to investigate the nature of low-lying exciton (B1674681) states and their charge transfer character. nih.gov By analyzing the transitions between molecular orbitals, TD-DFT can help assign the character of different excited states, such as the ¹La and ¹Lb states characteristic of polycyclic aromatic hydrocarbons. nih.gov However, it is known that the accuracy of TD-DFT can be limited for some PAHs, and the choice of functional is crucial. rsc.org
Advanced Multi-Reference Perturbation Theory Methods (e.g., CASPT2, GMCQDPT) for Quantitative Accuracy
For a more quantitative and accurate description of the excited states of pyrene and its derivatives, especially in cases where single-reference methods like TD-DFT may fail, advanced multi-reference perturbation theory methods are employed. rsc.org Methods like the Complete Active Space Second-order Perturbation Theory (CASPT2) and Generalized Multi-Configurational Quasi-Degenerate Perturbation Theory (GMCQDPT) are capable of providing highly accurate excitation energies. nih.govrsc.org These methods explicitly account for the multi-configurational character of excited states, which is often important in complex aromatic systems. rsc.org Studies on pyrene have shown that these advanced methods can accurately predict the energies of the ¹La and ¹Lb states, which is a long-standing challenge for computational chemistry. nih.gov
Computational Modeling of Exciton Dynamics and Energy Transfer Pathways
Computational modeling plays a vital role in understanding the dynamics of excitons—bound electron-hole pairs—and the pathways of energy transfer within and between molecules. For systems involving pyrene, computational studies have been used to investigate ultrafast photo-driven charge transfer and exciton diffusion. rsc.org Techniques such as field-induced surface hopping (FISH) simulations can be used to model the localization and transfer of electronic excitation. nih.gov These simulations provide a detailed picture of the time-evolution of the excited state, revealing how energy flows through the molecular system, which is critical for the design of efficient optoelectronic materials. nih.gov
Predictive Modeling of Spectroscopic and Optical Phenomena
Computational methods are invaluable for predicting and interpreting the spectroscopic and optical behavior of this compound.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to simulate the electronic absorption and emission spectra of molecules. By calculating the energies of electronic transitions between the ground state and various excited states, researchers can predict the wavelengths of maximum absorption (λmax) and emission.
These simulations provide a direct comparison with experimental UV-Vis absorption and fluorescence spectra. researchgate.netresearchgate.netmdpi.com Agreement between the simulated and experimental spectra serves as a validation of the computational methodology and the understanding of the molecule's electronic structure. researchgate.net Furthermore, simulations can help to assign specific spectral features to particular electronic transitions, such as the π-π* transitions characteristic of aromatic compounds. nih.gov Discrepancies between simulated and experimental data can point to environmental effects, such as solvent polarity or aggregation, that are not fully captured in the computational model. These computational investigations can also explore the photophysical behavior of related systems, such as those where pyrene and naphthalene (B1677914) moieties are part of a larger assembly, to understand processes like photoinduced energy transfer (PEnT) and electron transfer (PET). rsc.org
Molecules with extended π-conjugated systems, like this compound, are candidates for nonlinear optical (NLO) materials. These materials exhibit a nonlinear response to intense electromagnetic fields, a property that is crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. rsc.org
Computational chemistry allows for the prediction of NLO properties, such as the first and second hyperpolarizabilities (β and γ, respectively), which are molecular-level measures of the NLO response. researchgate.net DFT calculations can be used to determine these properties, providing a way to screen and design molecules with enhanced NLO activity. analis.com.my For instance, studies on similar donor-acceptor systems have shown that factors like a small HOMO-LUMO energy gap and a large dipole moment can lead to a significant NLO response. nih.govciac.jl.cn By computationally modifying the structure of this compound, for example by adding electron-donating or electron-withdrawing groups, researchers can theoretically explore strategies to optimize its NLO properties for specific applications. researchgate.net
Table 2: Predicted Optical Properties of Similar Aromatic Systems
| Property | Computational Method | Predicted Value/Trend | Reference |
| HOMO-LUMO Energy Gap | DFT | A smaller energy gap is often correlated with enhanced NLO properties. | nih.govanalis.com.my |
| First Hyperpolarizability (β) | DFT | Can be significantly large in push-pull chromophores. | researchgate.netanalis.com.my |
| Absorption Maxima (λmax) | TD-DFT | Can be predicted and correlated with experimental UV-Vis spectra. | rsc.org |
| Nonlinear Absorption Coefficient (β) | Z-scan (Experimental) / DFT (Theoretical) | Indicates the strength of two-photon absorption. | ciac.jl.cn |
Supramolecular Architectures and Self Assembly
Design Principles for Naphthalene-Pyrene Conjugate Co-assembly
The design of co-assembling systems featuring naphthalene (B1677914) and pyrene (B120774) conjugates is predicated on the deliberate engineering of non-covalent interactions. These interactions, acting in concert, guide the molecules to form well-defined supramolecular structures. Key among these are donor-acceptor interactions and hydrogen bonding, which provide the directional cues for self-assembly.
Role of Donor-Acceptor (D-A) Interactions in Directing Assembly
Donor-acceptor (D-A) interactions are a cornerstone of naphthalene-pyrene co-assembly. In these systems, electron-rich pyrene typically acts as the electron donor, while electron-deficient partners, such as naphthalenediimides (NDIs), serve as acceptors. acs.orgrsc.org The resulting charge-transfer (CT) complexes are a major driving force for self-assembly. rsc.org The strength of these interactions can be tuned by modifying the electronic properties of the donor and acceptor units. rsc.org For instance, the introduction of electron-withdrawing groups on the naphthalene moiety or electron-donating groups on the pyrene unit can enhance the D-A interaction, thereby influencing the stability and structure of the resulting assembly. rsc.org
Cooperative Role of Hydrogen Bonding and Other Non-Covalent Forces
While D-A interactions are primary drivers, the cooperative effect of other non-covalent forces, particularly hydrogen bonding, is indispensable for achieving well-ordered supramolecular architectures. rsc.org The introduction of functional groups capable of forming hydrogen bonds, such as amides or hydroxyls, provides an additional layer of directional control over the assembly process. rsc.orgresearchgate.netnih.gov
For example, in systems where naphthalene and pyrene derivatives are functionalized with amino acids, the formation of hydrogels is triggered by a combination of charge-transfer complexation and hydrogen bonding interactions under specific pH conditions. rsc.org The strength and directionality of these hydrogen bonds, in concert with π-π stacking and other weak interactions, dictate the final morphology of the self-assembled nanostructures. rsc.orgnih.gov The interplay between water-water hydrogen bonds and water-π interactions has also been observed to influence the structure of pyrene-water clusters. osti.gov
Formation and Characterization of Charge Transfer Complexes in Solution and Solid State
The formation of charge-transfer (CT) complexes between electron-donating pyrene and electron-accepting naphthalene derivatives is a hallmark of their co-assembly. acs.orgrsc.org These complexes exhibit distinct spectroscopic signatures, making them amenable to characterization in both solution and the solid state.
In solution, the formation of CT complexes can be monitored by UV-Vis absorption spectroscopy, where the appearance of a new, long-wavelength absorption band, not present in the spectra of the individual components, is indicative of CT complexation. acs.orgnih.gov The stoichiometry of the complex can often be determined by titration experiments. acs.org Fluorescence spectroscopy is also a powerful tool, as the formation of a CT complex can lead to quenching of the fluorescence of the individual chromophores or the appearance of a new, red-shifted emission band corresponding to the CT state. mdpi.comrsc.org
In the solid state, techniques such as X-ray diffraction provide detailed structural information on the packing of the donor and acceptor molecules within the crystal lattice, revealing the alternating D-A arrangements. acs.org Thermal analysis methods like differential scanning calorimetry (DSC) can be used to identify new phase transitions associated with the formation of CT complexes in the bulk material. acs.org The presence of CT interactions can also be inferred from the color of the resulting solid material, which often differs from that of the individual components.
Hierarchical Self-Assembly and Nanostructure Formation
The interplay of various non-covalent interactions can lead to the hierarchical self-assembly of naphthalene-pyrene conjugates into a variety of well-defined nanostructures. The morphology of these assemblies is highly dependent on the molecular design and the conditions of assembly.
Morphological Analysis of Self-Assembled Systems (e.g., Fibrillar Networks, Spherical Aggregates)
A diverse range of morphologies has been observed in self-assembled naphthalene-pyrene systems. For instance, the co-assembly of pyrene- and naphthalenediimide-based hydrogelators can lead to the formation of nanofibrous networks with diameters in the range of 6-9 nm. rsc.org These fibrillar structures are often stabilized by a combination of charge-transfer interactions and hydrogen bonding. rsc.org
In other cases, spherical aggregates or nanoparticles can be formed. nih.gov The substitution pattern on the pyrene core has been shown to significantly influence the shape of the resulting nanostructures. For example, DNA conjugates with 1,6- and 1,8-disubstituted pyrenes form multilamellar vesicles, while the 2,7-isomer exclusively assembles into spherical nanoparticles. nih.gov The size of these spherical aggregates can be on the order of hundreds of nanometers. acs.org Transmission electron microscopy (TEM) and atomic force microscopy (AFM) are key techniques for visualizing and characterizing these self-assembled morphologies. rsc.orgnih.gov
Impact of Molecular Packing and Orientation on Supramolecular Properties
The precise arrangement of molecules within a supramolecular assembly has a profound impact on its emergent properties. The orientation of the naphthalene and pyrene units relative to one another influences the efficiency of charge transfer and the photophysical characteristics of the assembly. rsc.org
For example, the degree of π-π stacking and the intermolecular distance between donor and acceptor moieties directly affect the strength of the electronic coupling. nih.gov In the solid state, different crystal packing arrangements can lead to variations in the optical and electronic properties of the material. researchgate.net The formation of specific aggregate types, such as H- or J-aggregates, which are characterized by distinct spectroscopic signatures, is a direct consequence of the molecular packing. The relative orientation of the transition dipole moments of the constituent molecules determines the nature of the aggregate and its photophysical behavior.
Based on a comprehensive review of the available scientific literature, there is no specific information regarding the development of organogels or hydrogels from the self-assembly of the compound 2-(Naphthalen-1-yl)pyrene.
Research in the field of supramolecular materials based on pyrene and naphthalene focuses on derivatives that incorporate additional functional groups or on multi-component systems. These modifications are typically necessary to introduce the specific, directional non-covalent interactions required for the formation of the extended, three-dimensional networks characteristic of gels.
For instance, studies have described:
Two-component hydrogels formed from the co-assembly of pyrene (Py) based donor molecules and naphthalenediimide (NDI) based acceptor molecules. In these systems, gelation is driven by a combination of strong charge-transfer interactions and hydrogen bonding, which can be triggered by changes in pH. rsc.org
Co-assembled organogels created from a mixture of two different pyrene derivatives, one containing a perylenediimide (PDI) unit and the other an alkyl chain. The formation and properties of these gels are highly dependent on the molar ratio of the two components, with pyrene-pyrene excimer formation and nanoscale flexibility being key factors. researchgate.netnih.govmdpi.com
These examples highlight that the self-assembly into functional gels in this class of materials is a nuanced process, relying on functionalities beyond the simple π-systems of pyrene and naphthalene. The parent compound, this compound, lacks the requisite functional groups (e.g., amides, ureas, amino acids, long alkyl or hydrophilic chains) that are typically engineered into low molecular weight gelators to promote the necessary hierarchical self-assembly into gel fibers.
Without published research findings on the gelation behavior of this compound, it is not possible to provide an article on this specific topic.
Applications in Optoelectronic and Sensing Technologies
Organic Light-Emitting Diodes (OLEDs)
Pyrene (B120774) derivatives are extensively utilized in OLEDs, functioning as blue light emitters and hole-transporting materials. researchgate.netnih.gov The performance of OLEDs can be significantly enhanced by employing materials with high triplet energy, which prevents the undesirable transfer of exciton (B1674681) energy from the host to the hole-transporting layer, thereby confining the recombination zone. nih.gov
Emitter Design for High Exciton Utilization Efficiency
A significant challenge in OLED technology is achieving low efficiency roll-off at high brightness levels. nih.gov The "hot exciton" mechanism, which involves a high-lying reverse intersystem crossing (hRISC) process, offers a viable solution. nih.govrsc.org In this mechanism, the charge-transfer (CT) excited state effectively reduces the energy gap between singlet and high-lying triplet states, leading to enhanced triplet exciton utilization. nih.govresearchgate.net Concurrently, the local-excited (LE) state, characterized by overlapping frontier molecular orbitals, promotes a high radiative decay rate and photoluminescence quantum yield (PLQY). nih.govresearchgate.net
Pyrene's planar structure facilitates an efficient multiple hRISC process in hot-exciton materials. nih.gov For instance, pyrene-based hot-exciton molecules have been designed using triphenylamine (B166846) as a donor and benzonitrile (B105546) as an acceptor. nih.gov These materials have demonstrated the potential to achieve high external quantum efficiencies (EQEs) with minimal efficiency roll-off. nih.gov In non-doped OLEDs, pyrene-based emitters have achieved EQEs exceeding the typical 5% limit for traditional fluorescent materials, with some studies reporting efficiencies as high as 9.41% and exciton utilization efficiencies over 35.6%. nih.govresearchgate.net The introduction of donor and acceptor groups to the pyrene core can lead to deep-blue "hot exciton" emitters with high reverse intersystem crossing rates, further boosting exciton utilization to as much as 55%. researchgate.net
| Emitter System | Maximum EQE | Luminance for EQEmax | Efficiency Roll-off (at 10,000 cd/m²) | Reference |
| TPAPyCP (non-doped) | 9.41% | - | 4.97% | nih.gov |
| 2mTPAPyCP (non-doped) | 9.28% | - | - | nih.gov |
| o-CPPCN (non-doped) | 10.3% | - | - | researchgate.net |
| Pyrene-based AIEgens | >35.6% (Exciton Utilization) | - | - | researchgate.net |
Charge Transport and Mobility in Pyrene-Based Materials
Efficient charge transport is crucial for high-performance OLEDs. Pyrene derivatives generally exhibit good hole mobility, facilitating the migration of positive charge carriers from the anode to the emissive layer. nih.gov The introduction of specific functional groups, such as pyridine, can further enhance device performance by tuning the molecular properties. nih.gov For example, a pyrene-pyridine based hole-transporting material, Py-Br, has demonstrated a maximum luminance of 17,300 cd/m² and a current efficiency of 27.6 cd/A. nih.gov
Pyrene-based materials can also act as electron transport materials. elsevierpure.com A pyrene derivative, 1,6-di(pyridin-3-yl)-3,8-di(phenyl)pyrene (PPP), has shown a high electron mobility of 4.1 × 10⁻³ cm²/Vs. elsevierpure.com The use of such materials can lead to a significant increase in the external quantum efficiency and a reduction in the operating voltage of OLEDs. elsevierpure.com The electron mobility of pyrene-based materials can be orders of magnitude higher than that of some other organic materials, highlighting their potential as efficient electron transporting layers. beilstein-journals.orgnih.gov
Organic Field-Effect Transistors (OFETs)
The planar structure of pyrene and its derivatives facilitates strong π-π stacking and high crystallinity, making them excellent candidates for the active layer in OFETs. researchgate.net These materials have been investigated for their charge transport properties and have shown promising results in terms of charge carrier mobility. researchgate.netresearchgate.net
Evaluation of Charge Carrier Mobility
The performance of OFETs is largely determined by the charge carrier mobility of the organic semiconductor. nih.gov Pyrene derivatives have demonstrated high ambipolar mobility due to their well-defined microstructures. beilstein-journals.orgnih.gov The mobility can be influenced by the molecular structure and the substitution pattern on the pyrene core. researchgate.net For instance, 2-positional pyrene end-capped oligothiophenes have shown high hole mobilities, with one derivative, BPy2T, exhibiting a mobility of 3.3 cm² V⁻¹ s⁻¹ in a single crystal OFET. researchgate.net The introduction of radical groups, such as in 1-imino nitroxide pyrene, can also lead to high-performance OFETs with mobilities around 0.1 cm² V⁻¹ s⁻¹. acs.org
It is important to note that the method used for mobility extraction can significantly impact the reported values, and care must be taken to use reliable methods to avoid overestimation. researchgate.netnih.gov
| Pyrene Derivative | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |
| BPy2T | 3.3 | - | researchgate.net |
| 1-imino nitroxide pyrene | 0.1 | 5 x 10⁴ | acs.org |
| Naphtho[2,3,a]pyrene | 0.12 | 6.8 x 10⁶ | snu.ac.kr |
Structure-Performance Relationships in Transistor Devices
The molecular architecture of pyrene-based materials plays a crucial role in their performance in OFETs. researchgate.net The substitution position on the pyrene ring can be strategically selected to modulate the electronic structure and photophysical properties. researchgate.net Asymmetric functionalization of the pyrene core has been explored to synthesize novel materials for OFETs. rsc.org The relationship between the chemical structure and the resulting transistor characteristics is a key area of research for developing new high-performance organic semiconductors. nih.gov The planar and electron-rich nature of pyrene, combined with its ease of chemical modification, makes it a versatile building block for constructing semiconductors with superior transport properties for OFETs. researchgate.net
Organic Photovoltaic Devices (OPVs) and Solar Cells
Pyrene derivatives have also found applications in organic solar cells, primarily as donor materials or as sensitizers. snu.ac.krresearchgate.net In one instance, naphtho[2,3,a]pyrene was used as a donor material in an OSC, achieving a power conversion efficiency (PCE) of 0.48%. snu.ac.kr
While the direct use of 2-(Naphthalen-1-YL)pyrene in OPVs is not extensively documented in the provided search results, the broader family of pyrene derivatives shows significant potential in this area. The development of new pyrene-based materials continues to be an active area of research for improving the efficiency and stability of organic solar cells. rsc.orgnih.govnih.gov
Role as Electron Donor or Acceptor Materials in Bulk Heterojunctions
In the realm of organic photovoltaics (OPVs), the efficiency of a device is intrinsically linked to the molecular architecture of its active layer. The arrangement of electron donor and acceptor materials in a bulk heterojunction (BHJ) is critical for efficient exciton dissociation and charge transport. Pyrene-containing naphthalene (B1677914) derivatives have been investigated for their potential in these systems.
Donor-acceptor (D-A) structures are a cornerstone of organic electronics. ciac.jl.cnmdpi.comrsc.org In such molecules, an electron-rich donor unit is linked to an electron-poor acceptor unit, facilitating intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com The naphthalene and pyrene moieties can act as either the donor or the acceptor depending on the other functional groups present in the molecule. For instance, in some synthesized pyrene-containing naphthalene derivatives, the pyrene group can function as an electron acceptor. nih.gov The design of D-A systems allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge separation at the donor-acceptor interface in a BHJ. mdpi.comnih.gov
The performance of BHJ solar cells has been shown to improve with the use of specific pyrene-appended small molecules. Attaching a C2-pyrene as an end-group to a diketopyrrolopyrrole core results in materials with tight, aligned crystal packing driven by π-π interactions. This directed molecular self-assembly leads to favorable morphology in the active layer, resulting in high power conversion efficiencies and fill factors. nih.gov Furthermore, fullerene derivatives incorporating polycyclic aromatic hydrocarbons like naphthalene and pyrene have been synthesized and tested as electron acceptors in polymer-based solar cells. nih.gov A naphthalene-substituted fullerene derivative, in particular, demonstrated promising performance as an electron acceptor in OPVs. nih.gov
The interaction between electron donors and acceptors is fundamental to the operation of organic solar cells. seanryno.com The active layer is a blend of these materials, and upon absorbing light, excitons are generated. seanryno.com Efficient charge transfer at the donor-acceptor interface is necessary to separate these excitons into free charge carriers. seanryno.com Pyrene derivatives have been shown to facilitate efficient photoinduced electron transfer. nih.gov
Strategies for Enhanced Light Absorption in the Visible Region
A key challenge in organic photovoltaics is to design materials that can efficiently harvest photons from the solar spectrum, particularly in the visible region. The inherent properties of the constituent molecules, such as their absorption spectra, play a direct role. Theoretical studies on the absorption spectra of polycyclic aromatic hydrocarbons like naphthalene and pyrene provide insights into their electronic transitions. rsc.org
One strategy to enhance visible light absorption is the creation of donor-pi-acceptor (D-π-A) conjugated systems. rsc.org For example, a 2,6-distyryl naphthalene derivative featuring an amino group as an electron donor and a sulfonyl group as an electron acceptor exhibited absorption in the range of 403–417 nm. rsc.org This demonstrates how the strategic placement of donor and acceptor moieties can shift the absorption profile of the core chromophore into the visible range.
Furthermore, the introduction of pyrene into larger conjugated systems can influence their optical properties. While some pyrene-containing naphthalene derivatives may not absorb at wavelengths longer than 450 nm, their unique electronic structure can be leveraged in other ways. ciac.jl.cn The development of materials with broad and strong absorption across the visible spectrum remains an active area of research in the field of organic electronics.
Fluorescent Sensors and Probes
The inherent fluorescence of the pyrene moiety makes it an excellent building block for the creation of chemical sensors. These sensors can detect a wide variety of analytes through changes in their fluorescence emission, such as intensity (turn-on/turn-off) or wavelength (ratiometric).
Design and Development of Chemodosimeters and Turn-On/Turn-Off Probes
Fluorescent probes based on pyrene derivatives have been designed to operate through various mechanisms, including "turn-on" and "turn-off" responses. A "turn-on" probe exhibits a significant increase in fluorescence intensity upon binding to its target analyte, which is advantageous for minimizing background signal. mdpi.comnih.gov Conversely, a "turn-off" probe shows a decrease or quenching of its fluorescence. "Off-on-off" sequential detection has also been demonstrated, where the fluorescence is quenched by one analyte and then restored by another. mdpi.com
Chemodosimeters are a class of sensors that undergo an irreversible chemical reaction with the analyte, leading to a detectable change in their optical properties. Pyrene-based fluorophores have been utilized in the design of chemodosimeters for the detection of various species. acs.org For instance, a pyrene-based probe was developed for the detection of nitric oxide through an N-nitrosation reaction, resulting in a significant enhancement of fluorescence. acs.orgnih.gov
The versatility of pyrene as a fluorophore allows for its incorporation into various molecular architectures to create probes with specific functionalities. For example, pyrene-appended Schiff base probes have been synthesized for sequential detection of ions. mdpi.com Another design involves linking a pyrazinehydrazide unit to a pyrenyl fluorophore for the dual detection of different analytes. nih.gov
Exploration of Sensing Mechanisms (e.g., Electron Transfer, Energy Transfer, Excimer Transformation)
The sensing mechanisms of pyrene-based probes are diverse and rely on fundamental photophysical processes.
Electron Transfer: Photoinduced electron transfer (PET) is a common mechanism where the interaction of the analyte with the sensor either initiates or inhibits an electron transfer process, leading to a change in fluorescence. nih.govresearchgate.net In some donor-acceptor systems, intramolecular charge transfer (ICT) plays a crucial role in the sensing mechanism. mdpi.comnih.govacs.org The formation of a new electron-withdrawing group upon reaction with an analyte can lead to an enhanced ICT emission. acs.org
Energy Transfer: Förster Resonance Energy Transfer (FRET) is another powerful mechanism employed in sensor design. This process involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor. nih.govresearchgate.net The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a "spectroscopic ruler." Pyrene can act as an efficient energy donor in FRET-based systems. nih.gov
Excimer Transformation: Pyrene is well-known for its ability to form excimers, which are excited-state dimers that exhibit a characteristic broad, red-shifted emission compared to the monomer emission. nih.gov This monomer-excimer emission switching is a powerful tool for ratiometric sensing. nih.gov The formation or disruption of a pyrene excimer upon analyte binding can be used to signal the presence of the target. For example, a pyrene-based probe was designed to induce excimer formation in the presence of Cu²⁺ ions. mdpi.com The sensing mechanism of some calix mdpi.comarene derivatives functionalized with pyrene relies on the enhancement or decrease of excimer emission for the selective detection of different metal ions. rsc.org
Selective Detection of Specific Analytes
A critical feature of any chemical sensor is its selectivity for the target analyte in the presence of other potentially interfering species. Researchers have successfully designed this compound and related pyrene derivatives to selectively detect a range of analytes.
These probes have demonstrated high selectivity for metal ions such as Cu²⁺, Hg²⁺, and others. mdpi.comnih.govresearchgate.netnih.govrsc.orgresearchgate.net For instance, a pyrene-appended Schiff base probe showed a selective "Off-On-Off" fluorescence response for the sequential detection of Cu²⁺ and CN⁻ ions. mdpi.com Another pyrene derivative containing a benzilmonohydrazone moiety was developed for the selective detection of Cu²⁺, exhibiting both a colorimetric and fluorescent response. rsc.org The detection of hazardous environmental contaminants like hydrazine (B178648) (N₂H₄) and hydrogen sulfide (B99878) (H₂S) has also been achieved using pyrene-based fluorescent sensors. nih.gov
Beyond small ions and molecules, these probes have been applied to the detection of biologically relevant species and even explosives. A dual-emission pyrene-based probe was developed for sensing nitric oxide (NO). acs.orgnih.gov The aggregated state of this same probe could be used for the detection of the explosive 2,4,6-trinitrophenol (TNP). acs.orgnih.gov Furthermore, pyrene binary oligonucleotide probes have been designed for the selective detection of cellular mRNA through the formation of a fluorescent excimer upon hybridization. nih.gov The unique properties of pyrene have also been explored for enhancing the sensitivity and selectivity of sensors for small gaseous molecules through the exploitation of destructive quantum interference. aps.org
Nonlinear Optics (NLO)
Nonlinear optics (NLO) is a field that studies the interaction of intense light with matter, leading to a variety of phenomena with applications in telecommunications, optical data storage, and laser technology. researchgate.net Organic materials with large NLO properties have garnered significant interest due to their potential advantages over inorganic crystals. researchgate.net
Molecules with a D-π-A structure are prime candidates for NLO materials. nih.gov The extended π-conjugation and the charge transfer character of these molecules can lead to large second-order (β) and third-order (χ⁽³⁾) nonlinear optical susceptibilities. nih.govnih.gov Theoretical studies, often employing Density Functional Theory (DFT), are used to predict and understand the NLO properties of new chromophores. rsc.orgresearchgate.netnih.gov
A pyrene-containing naphthalene derivative with a donor-acceptor structure was synthesized and its third-order nonlinear optical response was investigated. ciac.jl.cn The study revealed a significant nonlinear absorption coefficient, indicating its potential as a candidate material for applications in nonlinear optical absorption and optical switching. ciac.jl.cn The design of octacyclic naphthalene-based organic scaffolds with a push-pull configuration has also been explored theoretically to enhance NLO amplitudes. nih.gov These studies highlight the potential of incorporating the this compound motif and its derivatives into materials with significant NLO properties.
Characterization of Third-Order Nonlinear Optical Response
The third-order nonlinear optical (NLO) response is a crucial property for materials intended for applications in high-speed information processing and all-optical switching. nih.govnih.gov This phenomenon is related to the third-order nonlinear optical susceptibility (χ⁽³⁾), which describes how a material's refractive index and absorption change in the presence of a strong laser field. nih.govmdpi.com Pyrene is considered a highly promising functional building block for NLO materials due to its large, delocalized electron system. researchgate.net
In a study of a closely related donor-acceptor (D-A) pyrene-containing naphthalene derivative, 2-(pyren-1-yl)-1,8-naphthyridine (PN) , researchers investigated its third-order NLO properties using the Z-scan technique with femtosecond laser pulses. ciac.jl.cn The Z-scan method is a standard technique used to measure nonlinear optical coefficients, such as the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). mdpi.com
The experimental results for 2-(pyren-1-yl)-1,8-naphthyridine demonstrated a significant and ultrafast third-order nonlinear optical response. ciac.jl.cn The key finding was a nonlinear absorption coefficient (β) of 9.0 × 10⁻¹⁴ m/W, measured at 532 nm with 180 fs laser pulses. ciac.jl.cn This strong nonlinear absorption is a characteristic of two-photon absorption. nih.gov Theoretical investigations using density functional theory (DFT) supported these findings, indicating that electron transfer can readily occur within the molecule, a key factor for large hyperpolarizabilities. researchgate.netciac.jl.cn The combination of a large conjugated structure and intramolecular charge transfer contributes significantly to the observed reverse-saturable absorption and strong NLO response in such pyrene derivatives. nih.gov
| Parameter | Value | Conditions |
|---|---|---|
| Nonlinear Absorption Coefficient (β) | 9.0 × 10⁻¹⁴ m/W | 532 nm, 180 fs laser pulses |
Potential Applications in Optical Switching and Bistable Devices
The strong third-order NLO properties observed in pyrene-naphthalene derivatives make them excellent candidates for applications in optical switching and bistable devices. mdpi.comciac.jl.cn An optical switch is a device that uses light to control the intensity or path of another light beam, forming a fundamental component for all-optical signal processing. mdpi.comnih.gov
Materials that exhibit a strong nonlinear absorption, like 2-(pyren-1-yl)-1,8-naphthyridine, can be utilized in absorption-based optical switches or optical limiters. ciac.jl.cn In such a device, the material's transparency changes with the intensity of the incident light. At low light intensities, the material is transparent, allowing the signal to pass (the "on" state). However, when a high-intensity control beam is applied, the material's absorption increases dramatically due to two-photon absorption, effectively blocking the signal (the "off" state). The ultrafast nature of this response is critical for high-speed data processing. ciac.jl.cn
Furthermore, the study of 2-(pyren-1-yl)-1,8-naphthyridine concluded that its lack of linear absorbance at wavelengths greater than 450 nm, combined with its strong nonlinear absorption, makes it a candidate material for absorption optical switches or bistable devices. ciac.jl.cn An optically bistable device can exist in one of two stable transmission states for a given input light intensity, making it suitable for optical memory and logic gate applications. The research into pyrene derivatives and their polyurethane composites has also highlighted their potential for all-optical switching, underscoring the promise of this class of molecules. nih.gov
Advanced Characterization Techniques for Structural and Morphological Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide a detailed map of the carbon-hydrogen framework.
¹H NMR: The ¹H NMR spectrum of 2-(Naphthalen-1-YL)pyrene would exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The distinct chemical shifts and coupling patterns of the protons on the pyrene (B120774) and naphthalene (B1677914) rings allow for their specific assignment. For instance, protons on the pyrene moiety are expected to show characteristic shifts, with some protons resonating at lower fields due to the deshielding effects of the fused aromatic system. chemicalbook.comresearchgate.net Similarly, the seven protons of the naphthalene ring system will have their own unique resonances. The integration of these signals would correspond to the number of protons in each specific environment.
¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. pressbooks.pub The chemical shifts of the carbon atoms are influenced by their local electronic environment. Carbons in the fused aromatic rings of pyrene and naphthalene will appear in the typical downfield region for sp²-hybridized carbons, generally between 120 and 150 ppm. researchgate.net Quaternary carbons (those not bonded to any hydrogens) often exhibit weaker signals. pressbooks.pub Detailed analysis, often aided by two-dimensional NMR techniques like HSQC and HMBC, allows for the unambiguous assignment of each carbon signal to its corresponding position in the molecular structure. researchgate.netnih.gov
A representative, though not specific to this exact molecule, ¹³C NMR data for a pyrene derivative showed peaks around 131.04, 127.25, 125.70, 124.81, and 124.58 ppm. chemicalbook.com
Interactive Data Table: Predicted NMR Data for this compound
| Technique | Nucleus | Predicted Chemical Shift Range (ppm) | Key Observations |
| ¹H NMR | Protons | 7.0 - 9.0 | Complex multiplets for aromatic protons on pyrene and naphthalene rings. |
| ¹³C NMR | Carbons | 120 - 150 | Distinct signals for each carbon, with quaternary carbons showing weaker intensity. |
Mass Spectrometry (MS) Techniques (e.g., LC-MS, ESI-HRMS) for Molecular Weight and Purity Assessment
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and assessing its purity.
LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. waters.com This technique is particularly useful for analyzing complex mixtures and verifying the purity of a synthesized compound. A pure sample of this compound should ideally show a single major peak in the chromatogram corresponding to its retention time, with the associated mass spectrum confirming its molecular weight.
ESI-HRMS: Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). mdpi.comresearchgate.net This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₂₆H₁₆. The expected monoisotopic mass of this compound can be calculated and compared with the experimentally determined value to provide strong evidence for its identity. For related polycyclic aromatic hydrocarbons (PAHs), ESI-MS/MS has been effectively used for structural analysis and quantification. nih.gov
Interactive Data Table: Mass Spectrometry Data for this compound
| Technique | Ionization Method | Expected m/z | Information Obtained |
| LC-MS | ESI or APCI | [M+H]⁺ or [M]⁺ | Molecular weight confirmation and purity assessment. |
| ESI-HRMS | ESI | Highly accurate m/z | Elemental composition and confirmation of molecular formula. |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its chemical bonds.
Key expected vibrational modes include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aromatic C=C stretching: A series of sharp bands in the region of 1600-1450 cm⁻¹.
C-H out-of-plane bending: These bands, found in the 900-675 cm⁻¹ region, are often characteristic of the substitution pattern on the aromatic rings.
For the parent pyrene molecule, characteristic IR bands are observed, which would be modified by the presence of the naphthalene substituent in this compound. chemicalbook.comnist.gov
Interactive Data Table: Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-H Out-of-Plane Bend | 900 - 675 |
X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography for Solid-State Structure and Molecular Packing
X-ray diffraction techniques are powerful for determining the atomic and molecular structure of a crystalline solid.
Interactive Data Table: Crystallographic Data for a Related Naphthalene Derivative
| Compound | Crystal System | Space Group | Key Finding |
| 4-[(Naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate nih.gov | Monoclinic | I2/a | Dihedral angle between naphthalene and aminopentenone fragment. |
| Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate mdpi.com | Monoclinic | P2₁/c | Dihedral angles between naphthalene, triazole, and phenyl rings. |
Electron Microscopy (e.g., Transmission Electron Microscopy (TEM), Field Emission Scanning Electron Microscopy (FE-SEM)) for Morphological Analysis of Assemblies
Electron microscopy techniques are employed to visualize the morphology of materials at the nanoscale.
Transmission Electron Microscopy (TEM): TEM provides high-resolution, two-dimensional images of the internal structure of materials. For self-assembled structures of this compound, such as nanoparticles or aggregates, TEM can reveal their size, shape, and internal organization. acs.org
Field Emission Scanning Electron Microscopy (FE-SEM): FE-SEM is used to image the surface morphology of materials with high resolution. It can provide detailed information about the topography, texture, and size distribution of assemblies of this compound. For example, SEM has been used to study the crystal sizes of luminophors containing pyrene. researchgate.net
Thermal Analysis (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))
Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This provides information about the thermal stability and decomposition temperature of the compound. Pyrene derivatives have been shown to exhibit good thermal stability in TGA studies. researchgate.net A TGA curve for 2-naphthol (B1666908) containing pyrene also indicates its thermal stability. researchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization temperature. DSC has been used to characterize the thermal properties of various pyrene derivatives. researchgate.net
Interactive Data Table: Thermal Analysis Techniques for this compound
| Technique | Information Obtained |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | Melting point, glass transition temperature, phase transitions. |
Q & A
Q. What are the optimal synthetic routes for preparing 2-(naphthalen-1-yl)pyrene, and how can reaction yields be maximized?
A two-step approach is commonly employed:
Coupling Reactions : Use Suzuki-Miyaura cross-coupling between pyrene boronic esters (e.g., pyrene-2,7-diboronic acid bis(pinacol) ester) and 1-bromonaphthalene. Catalytic systems like Pd(PPh₃)₄ in THF/water under inert atmospheres achieve moderate yields (~60–70%) .
Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization from ethanol improves purity (>95%) .
Key variables : Catalyst loading (1–5 mol%), temperature (80–100°C), and stoichiometric ratios (1:1.2 boronic ester:halide).
Q. How should researchers characterize the structural purity of this compound?
Combine spectroscopic and crystallographic methods:
- NMR : Analyze and spectra for aromatic proton environments (pyrene: δ 8.1–8.9 ppm; naphthalene: δ 7.3–7.8 ppm). Peak splitting confirms substitution patterns .
- X-ray Crystallography : Use SHELXTL or similar software to resolve bond lengths and angles. For example, pyrene-naphthalene dihedral angles typically range 15–25°, indicating π-π stacking .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (expected m/z for C₂₆H₁₆: 328.1256) .
Q. What are the primary challenges in quantifying environmental persistence of this compound?
- Sample Preparation : Extract using solid-phase microextraction (SPME) with polydimethylsiloxane fibers.
- Analytical Methods : HPLC-UV (λ = 254 nm) or GC-MS (electron ionization at 70 eV) with internal standards (e.g., deuterated pyrene).
- Limitations : Co-elution with other PAHs may occur; tandem MS/MS (MRM mode) improves specificity .
Advanced Research Questions
Q. How do computational methods (DFT) predict the electronic properties of this compound, and how do they align with experimental data?
- DFT Workflow : Optimize geometry at B3LYP/6-311G(d,p) level. Calculate HOMO-LUMO gaps (~3.2 eV), which correlate with UV-vis absorption maxima (~375 nm). Discrepancies >0.3 eV suggest solvent effects (use PCM models for corrections) .
- Validation : Compare TD-DFT results with experimental UV-vis (e.g., λ_max = 370–380 nm in chloroform). Deviations may arise from exciton coupling not captured in single-molecule simulations .
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound derivatives?
- Standardized Assays : Use MTT/WST-1 protocols with controlled cell lines (e.g., HepG2 or A549) and exposure times (24–48 hrs).
- Confounders : Address batch-to-batch compound purity variations via HPLC validation. For example, impurities >2% (e.g., unreacted pyrene) skew IC₅₀ values .
- Mechanistic Studies : Combine ROS assays (DCFH-DA) with mitochondrial membrane potential (JC-1 staining) to differentiate apoptotic vs. necrotic pathways .
Q. What strategies improve the photostability of this compound in optoelectronic applications?
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CN at pyrene C4) to reduce HOMO energy and minimize photooxidation .
- Encapsulation : Embed in PMMA or polystyrene matrices to limit O₂ diffusion. Lifetime enhancements of 2–3× have been reported under ambient conditions .
- Accelerated Testing : Expose thin films to 365 nm UV light (10 mW/cm²) and monitor degradation via fluorescence quenching kinetics .
Q. How do crystallographic data for this compound derivatives inform charge transport properties?
- Packing Analysis : Use Mercury software to evaluate slip-stacked vs. herringbone arrangements. Slip-stacked motifs (face-to-face π-overlap) enhance hole mobility (μ ~10⁻³ cm²/Vs) .
- Thermal Motion : High ADPs (atomic displacement parameters) in crystal structures indicate dynamic disorder, which reduces charge carrier coherence .
Q. What advanced spectroscopic techniques elucidate intermolecular interactions in this compound aggregates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
